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For Researchers, Scientists, and Drug Development Professionals

The 1-phenylisoquinoline scaffold is a privileged heterocyclic motif that forms the core of

numerous biologically active compounds. Its derivatives have garnered significant attention in

medicinal chemistry due to their broad spectrum of pharmacological activities. This technical

guide provides a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial,

antiviral, and neuroprotective properties of 1-phenylisoquinoline derivatives, with a focus on

quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity: Targeting Cellular Proliferation
1-Phenylisoquinoline derivatives have emerged as a promising class of anticancer agents,

primarily through their ability to interfere with microtubule dynamics.[1][2] By inhibiting tubulin

polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell

cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1][2]

Quantitative Anticancer Activity Data
The cytotoxic effects of various 1-phenylisoquinoline derivatives have been evaluated against

a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for

representative compounds are summarized in the table below.
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Compound Cancer Cell Line IC50 (µM) Reference

Compound 5n (3'-OH,

4'-OCH3 substituted

1-phenyl-3,4-

dihydroisoquinoline)

Various

Not specified, but

conferred optimal

bioactivity

[3]

PVHD121 (a 1-

phenyl-1-(quinazolin-

4-yl)ethanol

derivative)

A549 (Lung) 0.1 - 0.3 [4]

NCI-H460 (Lung) 0.1 - 0.3 [4]

HCT116 (Colon) 0.1 - 0.3 [4]

MCF7 (Breast) 0.1 - 0.3 [4]

PC3 (Prostate) 0.1 - 0.3 [4]

HeLa (Cervical) 0.1 - 0.3 [4]

(S)-N-substituted-1-

phenyl-3,4-

dihydroisoquinoline-

2(1H)-carboxamide 2a

Not Applicable See Anti-inflammatory

(S)-N-substituted-1-

phenyl-3,4-

dihydroisoquinoline-

2(1H)-carboxamide 2n

Not Applicable See Anti-inflammatory

Tricyclic Isoquinoline

Derivative 8d
Not Applicable See Antimicrobial

Tricyclic Isoquinoline

Derivative 8f
Not Applicable See Antimicrobial

1,6-Naphthyridine

Derivative A1
Not Applicable See Antiviral

7,8-

Dihydroisoquinoline

Not Applicable See Antiviral
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Derivative B2

Thieno[2,3-

c]isoquinolin-5-one

(TIQ-A)

Not Applicable See Neuroprotective

5-hydroxy TIQ-A

derivative
Not Applicable See Neuroprotective

5-methoxy TIQ-A

derivative
Not Applicable See Neuroprotective

Experimental Protocols for Anticancer Activity
Assessment
This protocol is used to determine the cytotoxic effects of 1-phenylisoquinoline derivatives on

cancer cell lines.[5][6][7][8]

Materials:

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

Complete culture medium (e.g., DMEM with 10% FBS)

96-well plates

1-phenylisoquinoline derivatives

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Prepare serial dilutions of the test compounds in culture medium.

Replace the existing medium with medium containing various concentrations of the test

compounds and incubate for 24-72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control and determine the IC50

value.

Seed Cells in
96-well Plate

Incubate
24 hours

Treat with
1-Phenylisoquinoline

Derivatives

Incubate
24-72 hours

Add MTT
Reagent

Incubate
4 hours

Add Solubilization
Solution

Measure Absorbance
at 570 nm Calculate IC50

Click to download full resolution via product page

Workflow for the MTT Cell Viability Assay.

This assay measures the ability of 1-phenylisoquinoline derivatives to inhibit the

polymerization of tubulin into microtubules.[9][10][11][12][13]

Materials:

Purified tubulin (>99%)

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

GTP solution (10 mM)

Test compounds and controls (e.g., paclitaxel, nocodazole)

Temperature-controlled spectrophotometer with a 96-well plate reader
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Procedure:

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM

GTP.

Prepare serial dilutions of the test compounds.

In a pre-warmed 96-well plate at 37°C, add the test compound dilutions.

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

Immediately measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90

minutes at 37°C.

Analyze the polymerization curves to determine the extent of inhibition.
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Mechanism of Anticancer Activity.

Anti-inflammatory Activity: Modulating Inflammatory
Pathways
Certain 1-phenylisoquinoline derivatives exhibit potent anti-inflammatory effects by targeting

key enzymes and signaling pathways involved in the inflammatory response, such as

cyclooxygenase (COX) enzymes and the MAPK/NF-κB pathway.

Quantitative Anti-inflammatory Activity Data
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The anti-inflammatory potential of selected 1-phenylisoquinoline derivatives has been

quantified through in vitro and in vivo studies.

Compound Assay
IC50 (µM) /
Inhibition (%)

Reference

(S)-N-substituted-1-

phenyl-3,4-

dihydroisoquinoline-

2(1H)-carboxamide 2a

COX-1 Inhibition Weak inhibitor [14]

COX-2 Inhibition 0.47 [14]

Carrageenan-induced

paw edema (in vivo)
95% inhibition [14]

(S)-N-substituted-1-

phenyl-3,4-

dihydroisoquinoline-

2(1H)-carboxamide 2n

COX-1 Inhibition Weak inhibitor [14]

COX-2 Inhibition 1.63 [14]

Carrageenan-induced

paw edema (in vivo)
92.7% inhibition [14]

Experimental Protocols for Anti-inflammatory Activity
Assessment
This assay determines the ability of compounds to selectively inhibit COX-1 and COX-2

isoforms.[15][16][17][18][19]

Materials:

Ovine COX-1 and human recombinant COX-2 enzymes

Arachidonic acid (substrate)

Hemin
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Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

Test compounds and controls (e.g., celecoxib, indomethacin)

Microplate reader

Procedure:

In a 96-well plate, add assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

Add the test compound at various concentrations.

Pre-incubate the mixture.

Initiate the reaction by adding arachidonic acid and the probe.

Measure the absorbance or fluorescence kinetically to determine the rate of the reaction.

Calculate the percentage of inhibition and determine the IC50 values.

This in vivo model is used to evaluate the anti-inflammatory effects of compounds.[3][4][20][21]

[22]

Materials:

Male Wistar rats

Carrageenan solution (1% in saline)

Test compounds and a reference drug (e.g., indomethacin)

Plethysmometer

Procedure:

Administer the test compound or reference drug to the rats (e.g., intraperitoneally).

After a set time (e.g., 30 minutes), induce inflammation by injecting carrageenan into the

sub-plantar region of the right hind paw.
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Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4,

and 5 hours) after carrageenan injection.

Calculate the percentage of edema inhibition compared to the control group.
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MAPK/NF-κB Signaling Pathway Inhibition.
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Antimicrobial Activity: Combating Bacterial Growth
Select 1-phenylisoquinoline derivatives have demonstrated activity against pathogenic

bacteria, particularly Gram-positive strains.

Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial

potency.

Compound Bacteria MIC (µg/mL)

Tricyclic Isoquinoline

Derivative 8d
Staphylococcus aureus 16

Enterococcus faecium 128

Tricyclic Isoquinoline

Derivative 8f
Staphylococcus aureus 32

Streptococcus pneumoniae 32

Enterococcus faecium 64

Experimental Protocol for Antimicrobial Activity
Assessment
This method is used to determine the minimum concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.[23][24][25][26][27]

Materials:

Bacterial strains

Cation-adjusted Mueller-Hinton broth (or other suitable broth)

96-well microtiter plates

Test compounds
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Bacterial inoculum standardized to 0.5 McFarland

Procedure:

Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

Prepare a standardized bacterial inoculum and dilute it to the final concentration

(approximately 5 x 10^5 CFU/mL).

Inoculate each well with the bacterial suspension.

Include a growth control (no compound) and a sterility control (no bacteria).

Incubate the plates at 37°C for 18-24 hours.

The MIC is the lowest concentration of the compound that completely inhibits visible

bacterial growth.

Antiviral Activity: Inhibiting Viral Replication
Certain 1-phenylisoquinoline analogues, particularly dihydroisoquinoline derivatives, have

shown potent activity against human cytomegalovirus (HCMV).[28][29]

Quantitative Antiviral Activity Data
The antiviral efficacy is often expressed as the 50% inhibitory concentration (IC50).

Compound Virus Cell Line IC50 (µM) Reference

1,6-

Naphthyridine

Derivative A1

HCMV (AD 169) Hs68 <0.04 [28][29]

HCMV (Towne) MRC-5 0.1 [28][29]

7,8-

Dihydroisoquinoli

ne Derivative B2

HCMV (AD 169) Hs68 0.2 [28][29]

HCMV (Towne) MRC-5 0.8 [28][29]
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Experimental Protocol for Antiviral Activity Assessment
This assay is a standard method for determining the antiviral activity of a compound by

measuring the reduction in viral plaques.[1][30][31][32][33]

Materials:

Susceptible host cell line (e.g., human foreskin fibroblasts for HCMV)

Virus stock

Culture medium

Test compounds

Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)

Staining solution (e.g., crystal violet)

Procedure:

Seed host cells in multi-well plates to form a confluent monolayer.

Prepare serial dilutions of the test compound.

Infect the cell monolayers with a known amount of virus in the presence of varying

concentrations of the test compound.

After a viral adsorption period, remove the inoculum and add the semi-solid overlay medium

containing the respective compound concentrations.

Incubate the plates until plaques are visible.

Fix and stain the cells to visualize and count the plaques.

Calculate the percentage of plaque reduction compared to the virus control and determine

the IC50 value.
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Neuroprotective Effects: Shielding Neurons from
Damage
Isoquinolinone derivatives, which are structurally related to 1-phenylisoquinolines, have

demonstrated neuroprotective effects, in part by inhibiting the enzyme poly(ADP-ribose)

polymerase-1 (PARP-1).[34][35][36][37] Excessive PARP-1 activation contributes to neuronal

death in conditions like ischemia.

Quantitative Neuroprotective Activity Data
The inhibitory potency against PARP-1 is a key indicator of the neuroprotective potential of

these compounds.

Compound Target IC50 (µM) Reference

Thieno[2,3-

c]isoquinolin-5-one

(TIQ-A)

PARP-1 0.45 [34][35]

5-hydroxy TIQ-A

derivative
PARP-1 0.39 [34][35]

5-methoxy TIQ-A

derivative
PARP-1 0.21 [34][35]

Experimental Protocols for Neuroprotective Activity
Assessment
This in vitro model mimics ischemic conditions to evaluate the neuroprotective effects of

compounds.

Materials:

Primary neuronal cultures or neuronal cell lines

Glucose-free medium

Hypoxic chamber (e.g., 95% N2, 5% CO2)
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Test compounds

Reagents for assessing cell viability (e.g., LDH assay kit, MTT)

Procedure:

Culture neurons to the desired confluency.

Replace the normal culture medium with glucose-free medium.

Place the cultures in a hypoxic chamber for a specific duration (e.g., 60 minutes) to induce

OGD.

After OGD, return the cells to normoxic conditions with regular culture medium

(reoxygenation).

Treat the cells with the test compounds before, during, or after OGD.

After a recovery period (e.g., 24 hours), assess neuronal viability using an appropriate assay.

This assay measures the ability of compounds to inhibit the enzymatic activity of PARP-1.[14]

[38][39][40][41]

Materials:

Recombinant PARP-1 enzyme

Activated DNA

NAD+ (substrate)

Histones (substrate for PARP-1)

Biotinylated NAD+ or antibodies against poly(ADP-ribose) for detection

96-well plates

Detection reagents (e.g., streptavidin-HRP and a colorimetric substrate)
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Procedure:

Coat a 96-well plate with histones.

In each well, add the PARP-1 enzyme, activated DNA, and the test compound.

Initiate the reaction by adding NAD+.

After incubation, detect the amount of poly(ADP-ribosyl)ated histones using a suitable

detection method (e.g., colorimetric or fluorometric).

Calculate the percentage of PARP-1 inhibition and determine the IC50 value.
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Activation
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Mechanism of Neuroprotection via PARP-1 Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 19 Tech Support

https://www.benchchem.com/product/b189431?utm_src=pdf-body-img
https://www.benchchem.com/product/b189431?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Plaque_Reduction_Assay_for_Determining_the_Antiviral_Activity_of_Disoxaril.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Utilizing_1_Phenyl_3_4_dihydroisoquinoline_Derivatives_in_Cancer_Cell_Line_Studies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. merckmillipore.com [merckmillipore.com]

6. MTT assay protocol | Abcam [abcam.com]

7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

9. benchchem.com [benchchem.com]

10. sigmaaldrich.com [sigmaaldrich.com]

11. benchchem.com [benchchem.com]

12. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-
public.sfo3.cdn.digitaloceanspaces.com]

13. search.cosmobio.co.jp [search.cosmobio.co.jp]

14. PARP assay [assay-protocol.com]

15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer
Nature Experiments [experiments.springernature.com]

16. assaygenie.com [assaygenie.com]

17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC
[pmc.ncbi.nlm.nih.gov]

18. benchchem.com [benchchem.com]

19. cdn.caymanchem.com [cdn.caymanchem.com]

20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in
carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

21. inotiv.com [inotiv.com]

22. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]

23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved
Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 19 Tech Support

https://www.researchgate.net/figure/Experimental-design-for-carrageenan-induced-paw-edema-in-rat_fig1_349464534
https://pubmed.ncbi.nlm.nih.gov/26639722/
https://pubmed.ncbi.nlm.nih.gov/26639722/
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/pdf/Technical_Support_Center_Tubulin_Polymerization_Assays_with_Tubulin_Polymerization_IN_61.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/421/820/17-10194tubulinpolymerizationmanualrev2.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tubulin_Polymerization_Assay_with_Tubulin_Inhibitor_15.pdf
https://oww-files-public.sfo3.cdn.digitaloceanspaces.com/9/9b/Tubulin_protocol.pdf
https://oww-files-public.sfo3.cdn.digitaloceanspaces.com/9/9b/Tubulin_protocol.pdf
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/CYT_/BK006P.20120322.pdf
http://www.assay-protocol.com/cell-biology/apoptosis/PARP.html
https://experiments.springernature.com/articles/10.1007/978-1-59745-364-6_11
https://experiments.springernature.com/articles/10.1007/978-1-59745-364-6_11
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480690/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Cyclooxygenase_COX_Inhibition_Assay_of_Beloxamide.pdf
https://cdn.caymanchem.com/cdn/insert/701050.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4450555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4450555/
https://www.inotiv.com/solutions/carrageenan-induced-paw-edema-rat-mouse
https://bio-protocol.org/exchange/minidetail?id=10287647&type=30
https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://www.ncbi.nlm.nih.gov/books/NBK544375/
https://www.ncbi.nlm.nih.gov/books/NBK544375/
https://www.fwdamr-reflabcap.eu/-/media/arkiv/projekt-sites/fwdamrreflabcap/events/salmonella/mic-determination-by-broth-micro-dilution-using-sensititre_final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


27. ibg.kit.edu [ibg.kit.edu]

28. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline
Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC
[pmc.ncbi.nlm.nih.gov]

29. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline
derivatives exhibiting potent activity against human cytomegalovirus - PubMed
[pubmed.ncbi.nlm.nih.gov]

30. benchchem.com [benchchem.com]

31. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

32. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral
Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC
[pmc.ncbi.nlm.nih.gov]

33. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

34. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1:
pharmacological characterization and neuroprotective effects in an in vitro model of cerebral
ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

35. researchgate.net [researchgate.net]

36. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c]
isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

37. researchgate.net [researchgate.net]

38. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

39. bellbrooklabs.com [bellbrooklabs.com]

40. sigmaaldrich.com [sigmaaldrich.com]

41. bpsbioscience.com [bpsbioscience.com]

To cite this document: BenchChem. [The Multifaceted Biological Activities of 1-
Phenylisoquinoline Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b189431#biological-activity-of-1-
phenylisoquinoline-derivatives]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 19 Tech Support

https://www.ibg.kit.edu/nmr/downloads/MICprotocoll_30_Jan2012.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC89794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89794/
https://pubmed.ncbi.nlm.nih.gov/10722493/
https://pubmed.ncbi.nlm.nih.gov/10722493/
https://pubmed.ncbi.nlm.nih.gov/10722493/
https://www.benchchem.com/pdf/Application_Note_Protocol_for_Ingavirin_Plaque_Reduction_Assay.pdf
https://qanr.usu.edu/iar/vitro-testing
https://pmc.ncbi.nlm.nih.gov/articles/PMC8855088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8855088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8855088/
https://bio-protocol.org/category.aspx?fl3=728&c=1
https://pubmed.ncbi.nlm.nih.gov/12606624/
https://pubmed.ncbi.nlm.nih.gov/12606624/
https://pubmed.ncbi.nlm.nih.gov/12606624/
https://www.researchgate.net/publication/8136095_Novel_Isoquinolinone-Derived_Inhibitors_of_PolyADP-ribose_Polymerase-1_Pharmacological_Characterization_and_Neuroprotective_Effects_in_an_in_Vitro_Model_of_Cerebral_Ischemia
https://pubmed.ncbi.nlm.nih.gov/13679179/
https://pubmed.ncbi.nlm.nih.gov/13679179/
https://pubmed.ncbi.nlm.nih.gov/13679179/
https://www.researchgate.net/figure/Antagonist-activity-of-isoquinolinone-DPQ-and-PND-derivatives-on-PARP-1-activity-in_fig5_8136095
https://tulipbiolabs.com/our_product_areas/polymono_adpribose/parp1-activity-assay.html
https://bellbrooklabs.com/products/enzyme-assay-systems/parp1-assay-system/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/378/230/17-10149.pdf
https://bpsbioscience.com/pub/media/wysiwyg/PARPs/80580_1.pdf
https://www.benchchem.com/product/b189431#biological-activity-of-1-phenylisoquinoline-derivatives
https://www.benchchem.com/product/b189431#biological-activity-of-1-phenylisoquinoline-derivatives
https://www.benchchem.com/product/b189431#biological-activity-of-1-phenylisoquinoline-derivatives
https://www.benchchem.com/product/b189431#biological-activity-of-1-phenylisoquinoline-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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